Technical Guide: Regioselective Synthesis of Methyl 1-sec-butyl-1H-pyrazole-5-carboxylate
Technical Guide: Regioselective Synthesis of Methyl 1-sec-butyl-1H-pyrazole-5-carboxylate
This guide details the high-fidelity synthesis of methyl 1-sec-butyl-1H-pyrazole-5-carboxylate , a critical intermediate in the development of succinate dehydrogenase inhibitor (SDHI) fungicides and specific kinase inhibitors.
The protocol prioritizes regiochemical integrity , utilizing an enaminone-based cyclocondensation strategy to exclusively favor the 1,5-substitution pattern over the thermodynamically competitive 1,3-isomer.
Executive Summary & Strategic Analysis
The synthesis of 1-substituted pyrazole-5-carboxylates is historically plagued by regioselectivity issues. The reaction of mono-substituted hydrazines with 1,3-dicarbonyl equivalents often yields a mixture of 1,5-isomers (desired) and 1,3-isomers (undesired) .
For the sec-butyl derivative, steric hindrance at the hydrazine nitrogen further complicates nucleophilic attack trajectories. This guide recommends the Enaminone Route (Reaction of methyl 4-(dimethylamino)-2-oxobut-3-enoate with sec-butylhydrazine). This pathway leverages the distinct electrophilicity of the enaminone motif to lock the regiochemistry, ensuring the sec-butyl group is installed at
Target Molecule Profile[1][2][3]
-
IUPAC Name: Methyl 1-(butan-2-yl)-1H-pyrazole-5-carboxylate
-
CAS: 1006959-59-6[1]
-
Molecular Formula:
[1] -
Molecular Weight: 182.22 g/mol [1]
-
Key Structural Features: Pyrazole core,
-sec-butyl steric block, -methyl ester.
Retrosynthetic Logic
The retrosynthesis disconnects the pyrazole ring into two primary synthons: the C3-C4-C5-Carboxylate backbone and the N1-N2 hydrazine unit .
-
Disconnection A (Traditional): Methyl 2,4-dioxobutanoate + sec-butylhydrazine.
-
Risk:[2] High probability of 1,3/1,5 isomeric mixtures due to tautomeric equilibrium of the diketo-species.
-
-
Disconnection B (Recommended): Methyl 4-(dimethylamino)-2-oxobut-3-enoate + sec-butylhydrazine.
Reaction Scheme Visualization
Figure 1: Retrosynthetic breakdown prioritizing the enaminone intermediate for regiocontrol.
Experimental Protocols
Phase 1: Synthesis of the Enaminone Precursor
Objective: Prepare Methyl 4-(dimethylamino)-2-oxobut-3-enoate. Principle: Condensation of methyl pyruvate with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
| Reagent | Equiv.[2][1][4][5][6][7] | MW | Amount (Example) |
| Methyl Pyruvate | 1.0 | 102.09 | 10.2 g (100 mmol) |
| DMF-DMA | 1.2 | 119.16 | 14.3 g (120 mmol) |
| Methanol (Anhydrous) | Solvent | - | 100 mL |
Step-by-Step Workflow:
-
Setup: Charge a dry 250 mL round-bottom flask with Methyl Pyruvate and anhydrous Methanol under
atmosphere. -
Addition: Add DMF-DMA dropwise via syringe over 10 minutes at room temperature. The solution will darken (typically deep red or orange).
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[7][8] The starting ketone should disappear. -
Workup: Concentrate the reaction mixture in vacuo to remove methanol and excess DMF-DMA.
-
Result: The residue is a dark red/brown oil (Methyl 4-(dimethylamino)-2-oxobut-3-enoate).
-
Note: This intermediate is relatively unstable and should be used immediately in Phase 2 without high-vacuum distillation if possible. Purity is typically >90% crude.
-
Phase 2: Regioselective Cyclization
Objective: React the enaminone with sec-butylhydrazine to form the pyrazole core. Critical Control: Temperature control during addition is vital to prevent polymerization.
| Reagent | Equiv.[2][1][4][5][6][7] | MW | Amount (Example) |
| Crude Enaminone (Phase 1) | 1.0 | 157.17 | ~15.7 g (Theoretical) |
| sec-Butylhydrazine HCl | 1.1 | 124.61 | 13.7 g |
| Ethanol (Absolute) | Solvent | - | 150 mL |
| Triethylamine ( | 1.2 | 101.19 | 12.1 g |
Step-by-Step Workflow:
-
Hydrazine Prep: In a separate flask, dissolve sec-butylhydrazine hydrochloride in Ethanol (50 mL). Add Triethylamine dropwise at
to liberate the free hydrazine. Stir for 15 mins. -
Cyclization: Dissolve the crude Enaminone in Ethanol (100 mL) and cool to
(ice/salt bath). -
Addition: Slowly add the buffered hydrazine solution to the enaminone solution over 30 minutes. Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature naturally, then heat to reflux (
) for 3 hours.-
Mechanistic Check: The terminal
of the hydrazine attacks the -carbon (C4 position relative to ester) first. The secondary nitrogen ( ) then attacks the carbonyl C2, forming the 1,5-isomer.
-
-
Workup: Evaporate ethanol under reduced pressure. Dissolve the residue in Ethyl Acetate (200 mL) and wash with Water (
) and Brine ( ). -
Drying: Dry organic layer over
, filter, and concentrate.
Phase 3: Purification & Characterization
The crude product is often a dark oil. Purification is required to remove trace 1,3-isomer and polymeric byproducts.
-
Method: Silica Gel Flash Chromatography.
-
Eluent: Gradient of 0%
20% Ethyl Acetate in Hexanes. -
Yield: Expect 65–75% over two steps.
Analytical Data (Expected):
-
1H NMR (400 MHz, CDCl3):
7.55 (d, 1H, Pyrazole-H3), 6.85 (d, 1H, Pyrazole-H4), 5.10 (m, 1H, N-CH-secBu), 3.90 (s, 3H, OMe), 1.85 (m, 2H), 1.50 (d, 3H), 0.85 (t, 3H).-
Key Diagnostic: The coupling constant between H3 and H4 (
) and NOE correlations between the sec-butyl methine proton and the ester group (or lack thereof, confirming distance) distinguish the isomers. In the 1,5-isomer, the N-alkyl group is spatially close to the ester.
-
Mechanistic Visualization
The following diagram illustrates the regioselectivity pathway. The "Michael-type" addition is the selectivity-determining step.
Figure 2: Reaction mechanism highlighting the kinetic favorability of the 1,5-isomer formation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Enaminone | Ensure anhydrous conditions in Phase 1. Use fresh DMF-DMA. |
| High 1,3-Isomer Content | Incorrect Hydrazine pH | Ensure full neutralization of hydrazine HCl. Excess acid can catalyze scrambling. |
| Incomplete Cyclization | Temperature too low | Ensure reflux in Phase 2 is vigorous ( |
| Product is Dark/Tar | Polymerization of Enaminone | Do not store the intermediate. Perform Phase 1 and 2 back-to-back ("telescoped" process). |
References
-
Regioselective Synthesis of 1-Substituted Pyrazoles: Fustero, S., et al. "Regioselective Synthesis of 5-Trifluoromethyl- and 5-Phosphonopyrazoles." Journal of Organic Chemistry, 2008, 73(9), 3523–3529. Link
-
Enaminone Chemistry: Stanovnik, B., & Svete, J. "Synthesis of Pyrazoles from Enaminones." Chemical Reviews, 2004, 104(5), 2433–2480. Link
-
Process Patent (Analogous Chemistry): "Process for preparing 1-alkyl-pyrazole-5-carboxylic esters." US Patent 6,297,386. Link
-
Target Molecule Verification: ChemScene Database, CAS 1006959-59-6. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 6. hammer.purdue.edu [hammer.purdue.edu]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
